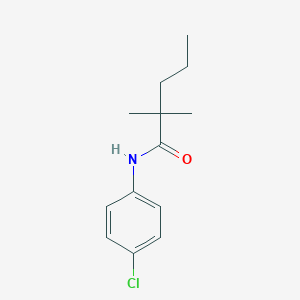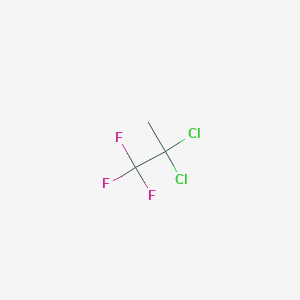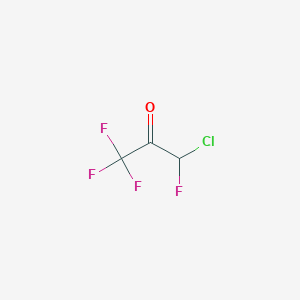
3-Chloro-1,1,1,3-tetrafluoropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,1,1,3-tetrafluoropropan-2-one (also known as Halothane) is a chemical compound that has been widely used as an anesthetic agent. It was first synthesized in 1951 by James S. Eckenhoff and his colleagues at the University of Pennsylvania. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Halothane is not fully understood, but it is believed to act on the central nervous system by enhancing the activity of inhibitory neurotransmitters such as gamma-aminobutyric acid (GABA). This leads to a decrease in neuronal excitability and ultimately results in anesthesia.
Effets Biochimiques Et Physiologiques
Halothane has a number of biochemical and physiological effects on the body. It is a potent bronchodilator, which makes it useful for treating asthma and other respiratory conditions. It also has muscle relaxant properties, which can be helpful during surgical procedures. However, Halothane has been associated with a number of adverse effects, including liver toxicity, cardiac arrhythmias, and malignant hyperthermia.
Avantages Et Limitations Des Expériences En Laboratoire
Halothane has several advantages as an anesthetic agent for laboratory experiments. It is relatively inexpensive and easy to administer, and it produces a rapid onset of anesthesia. However, its use is limited by its potential for adverse effects, and it may not be suitable for all experimental protocols.
Orientations Futures
There are several potential future directions for research on Halothane. One area of interest is the development of safer and more effective anesthetic agents that can be used in both animal and human studies. Another area of research is the investigation of the mechanism of action of Halothane and related compounds, which could lead to the development of new drugs for the treatment of neurological and respiratory conditions. Finally, there is a need for further study of the adverse effects of Halothane and other anesthetic agents, with the goal of minimizing these effects and improving patient safety.
Méthodes De Synthèse
The synthesis of Halothane involves the reaction of chloroform with hexafluoroacetone in the presence of anhydrous aluminum chloride. This reaction produces a mixture of isomers, which are then separated by fractional distillation. The resulting compound is a clear, colorless liquid with a sweet odor.
Applications De Recherche Scientifique
Halothane has been used in scientific research for a variety of purposes. One of its primary applications is as an anesthetic agent for animal studies. It has also been used to induce anesthesia in humans, although its use in this context has declined in recent years due to the availability of safer and more effective anesthetics.
Propriétés
IUPAC Name |
3-chloro-1,1,1,3-tetrafluoropropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF4O/c4-2(5)1(9)3(6,7)8/h2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZVJXPRDKSTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,1,1,3-tetrafluoropropan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

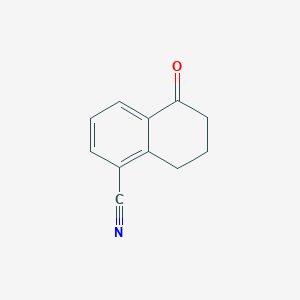
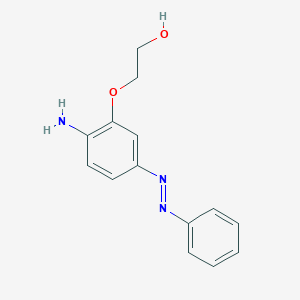
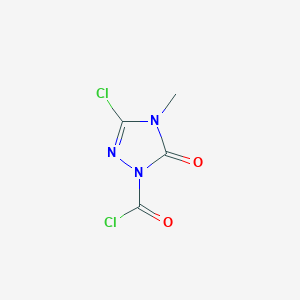
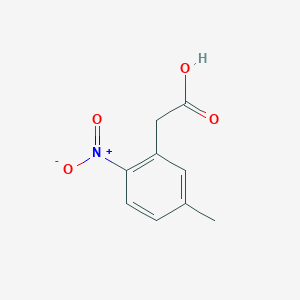
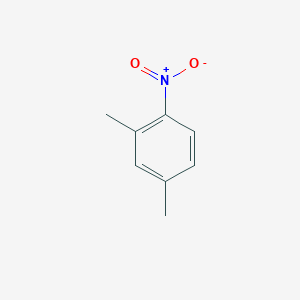
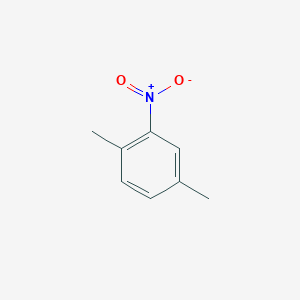
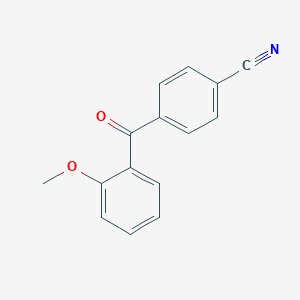
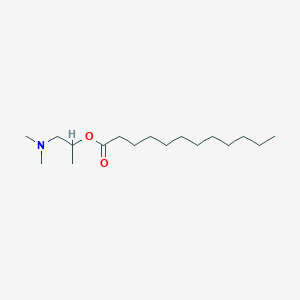
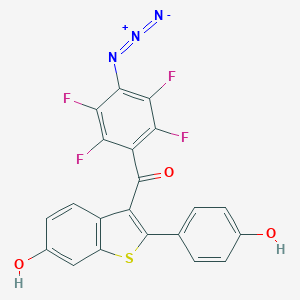
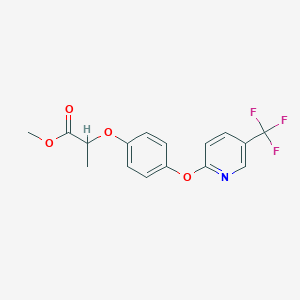
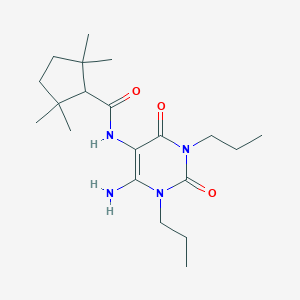
![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)
